2CBFly-NBOMe
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Overview
Description
It is related to benzodifurans like 2C-B-FLY and N-benzylphenethylamines like 25I-NBOMe . This compound was discovered in 2002 and further researched by Ralf Heim at the Free University of Berlin, and subsequently investigated in more detail by a team at Purdue University led by David E. Nichols . It acts as a potent partial agonist for the 5-HT2A serotonin receptor subtype .
Preparation Methods
The synthesis of 2CBFly-NBOMe involves several steps, starting from the phenethylamine hallucinogen 2C-BThe reaction conditions often involve the use of strong acids and bases, as well as various organic solvents
Chemical Reactions Analysis
2CBFly-NBOMe undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . Major products formed from these reactions include hydroxylated and demethylated derivatives . The compound’s structure allows for multiple sites of reactivity, leading to a diverse range of possible reaction products.
Scientific Research Applications
2CBFly-NBOMe has several scientific research applications. In chemistry, it is used as a tool to study the structure-activity relationships of phenethylamine derivatives . In biology and medicine, it is utilized to investigate the pharmacology of serotonin receptors, particularly the 5-HT2A receptor . The compound’s potent agonist activity makes it valuable for studying the effects of serotonin receptor activation on various physiological and behavioral processes . Additionally, it has applications in forensic science for the detection and analysis of novel psychoactive substances .
Mechanism of Action
The mechanism of action of 2CBFly-NBOMe involves its interaction with the 5-HT2A serotonin receptor. As a partial agonist, it binds to the receptor and activates it, leading to downstream signaling events that result in its psychoactive effects . The molecular targets and pathways involved include the activation of G-proteins and subsequent modulation of intracellular signaling cascades . This activation can lead to changes in neurotransmitter release, neuronal excitability, and ultimately, alterations in perception and cognition .
Comparison with Similar Compounds
2CBFly-NBOMe is similar to other compounds in the phenethylamine and benzodifuran families. Some of the closely related compounds include 2C-B-FLY, 25I-NBOMe, and Bromo-DragonFLY . Compared to these compounds, this compound is unique in its combination of the benzodifuran structure with the N-benzyl group, which contributes to its high potency and selectivity for the 5-HT2A receptor . This structural uniqueness makes it a valuable tool for research and distinguishes it from other similar compounds.
Properties
CAS No. |
1335331-42-4 |
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Molecular Formula |
C20H22BrNO3 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-N-[(2-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C20H22BrNO3/c1-23-17-5-3-2-4-13(17)12-22-9-6-14-15-7-10-25-20(15)18(21)16-8-11-24-19(14)16/h2-5,22H,6-12H2,1H3 |
InChI Key |
CUFCITSPWAZWHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=C3CCOC3=C(C4=C2OCC4)Br |
Origin of Product |
United States |
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